molecular formula C14H17N5O B2606887 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1798032-84-4

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2606887
CAS No.: 1798032-84-4
M. Wt: 271.324
InChI Key: LENNKAIIYNXYLB-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)pyrimidine-2-carbaldehyde
  • Phenyl isocyanate
  • N-(4-(Dimethylamino)pyrimidin-2-yl)urea

Uniqueness

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea is unique due to its specific structural features, which confer distinct biological activities. The presence of the dimethylamino group and the phenylurea moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a dimethylamino group and a phenylurea moiety. These characteristics may enhance its interaction with various biological targets, making it a subject of interest for research in cancer therapeutics and enzyme inhibition.

  • IUPAC Name : 1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylurea
  • Molecular Formula : C14H17N5O
  • CAS Number : 1798032-84-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with phenyl isocyanate under mild conditions. This reaction is often facilitated by a base such as triethylamine in solvents like dichloromethane, leading to the formation of the desired product through nucleophilic substitution mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial in lipid metabolism and cancer progression .

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : The dimethylamino group enhances binding affinity to enzyme active sites, potentially leading to reduced enzyme activity and subsequent inhibition of cancer cell growth.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

A notable study explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the pyrimidine ring significantly impacted their inhibitory potency against ACAT. Compounds derived from similar synthetic routes demonstrated promising results in reducing atherosclerotic plaque development in vivo, indicating potential cardiovascular benefits alongside anticancer activities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityReference
This compoundAnticancer (ACAT inhibition)
N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-imidazol)propoxy]phenyl]ureaPotent ACAT inhibitor, hypocholesterolemic effects
VorinostatHDAC inhibitor, used in oncology

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-19(2)13-8-9-15-12(18-13)10-16-14(20)17-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNKAIIYNXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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